![molecular formula C11H15Cl2NO B14721663 {4-[Bis(2-chloroethyl)amino]phenyl}methanol CAS No. 6563-15-1](/img/structure/B14721663.png)
{4-[Bis(2-chloroethyl)amino]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is an organic compound with the molecular formula C11H15Cl2NO. It is a derivative of phenol and contains a bis(2-chloroethyl)amino group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}methanol typically involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-chloroethanol to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[bis(2-chloroethyl)amino]benzaldehyde or 4-[bis(2-chloroethyl)amino]benzoic acid.
Reduction: Formation of 4-[bis(2-chloroethyl)amino]aniline.
Substitution: Formation of 4-[bis(2-hydroxyethyl)amino]phenol.
Wissenschaftliche Forschungsanwendungen
{4-[Bis(2-chloroethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell division.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}methanol involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer therapy.
Melphalan: Another nitrogen mustard derivative used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent in chemotherapy
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is unique due to its specific structure, which allows it to form stable intermediates and react selectively with nucleophiles. Its ability to alkylate DNA makes it a valuable compound in cancer research and therapy .
Eigenschaften
CAS-Nummer |
6563-15-1 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
[4-[bis(2-chloroethyl)amino]phenyl]methanol |
InChI |
InChI=1S/C11H15Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,15H,5-9H2 |
InChI-Schlüssel |
AVWPNWRLJWMWPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




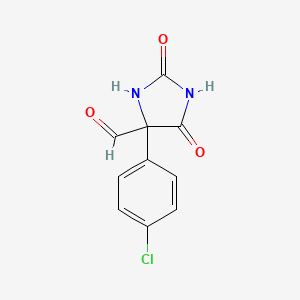
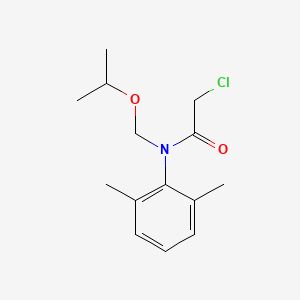
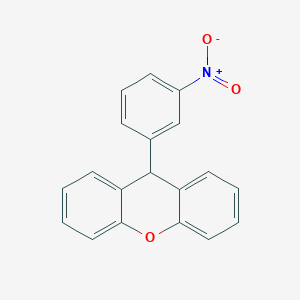
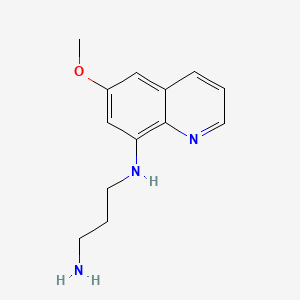
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
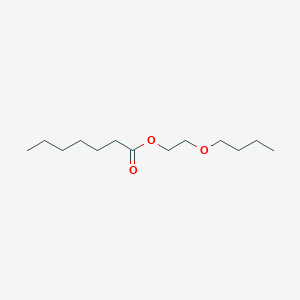
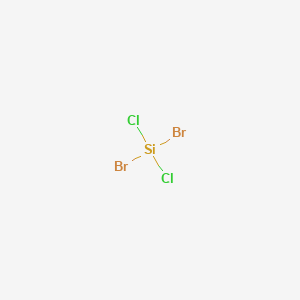
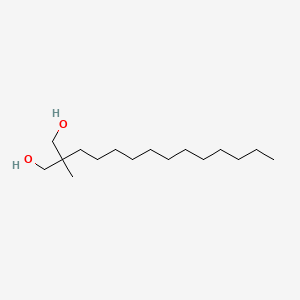
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
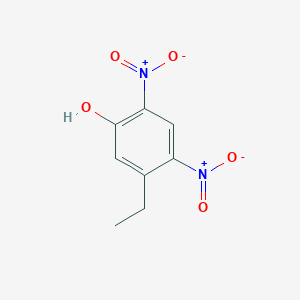
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

